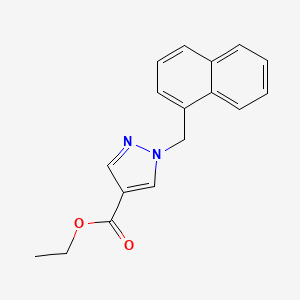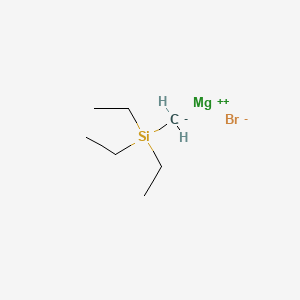![molecular formula C31H26O5 B15172252 5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol CAS No. 946534-24-3](/img/structure/B15172252.png)
5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused benzopyran and benzoxepin ring system, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of benzyloxy-substituted phenols with appropriate aldehydes or ketones, followed by cyclization reactions to form the fused ring system. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5,11-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Applications De Recherche Scientifique
5,11-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has shown potential as an inhibitor of certain enzymes and as a ligand for receptor studies.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 5,11-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can act as a ligand for receptors, modulating their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,11-Bis(benzyloxy)-1,2-dihydro-8H-chromeno4,3-dbenzoxepin-8-one
- 5,11-Bis(benzyloxy)-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one
Uniqueness
Compared to similar compounds, 5,11-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol stands out due to its unique fused ring system and the presence of benzyloxy groups. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
946534-24-3 |
|---|---|
Formule moléculaire |
C31H26O5 |
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
5,15-bis(phenylmethoxy)-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-ol |
InChI |
InChI=1S/C31H26O5/c32-31-30-26(25-13-11-24(18-29(25)36-31)35-20-22-9-5-2-6-10-22)15-16-33-28-17-23(12-14-27(28)30)34-19-21-7-3-1-4-8-21/h1-14,17-18,31-32H,15-16,19-20H2 |
Clé InChI |
RKUNKHNWNSVPAF-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=CC(=C2)OCC3=CC=CC=C3)C4=C1C5=C(C=C(C=C5)OCC6=CC=CC=C6)OC4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


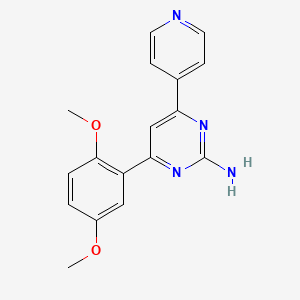
![(10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B15172186.png)
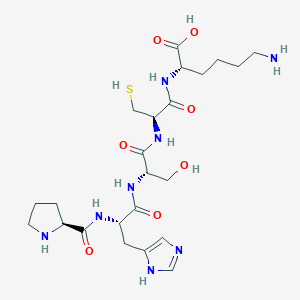
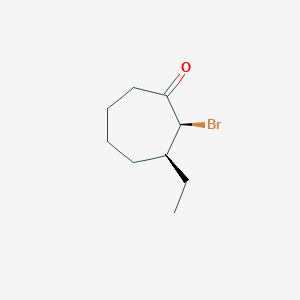

![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)
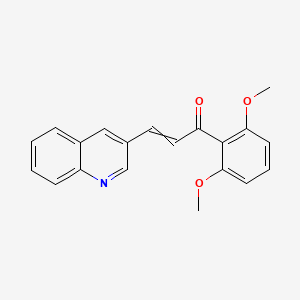
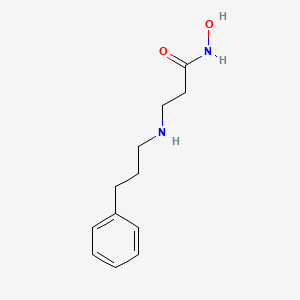
![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)
![3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol](/img/structure/B15172245.png)
